molecular formula C7H6FNO B3415909 2-Fluorobenzaldoxime CAS No. 451-79-6

2-Fluorobenzaldoxime

Cat. No. B3415909
CAS RN: 451-79-6
M. Wt: 139.13 g/mol
InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
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Description

2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO . It is a derivative of benzaldoxime, which is characterized by the presence of a fluorine atom .


Synthesis Analysis

The synthesis of 2-Fluorobenzaldoxime has been described in a study on industrial aromatic nitriles via biocatalysis . The synthesis process involves the use of aldoxime dehydratase from Rhodococcus erythropolis N-771 (OxdRE) and other reagents .


Molecular Structure Analysis

The molecular structure of 2-Fluorobenzaldoxime consists of a benzene ring with a fluorine atom and an aldoxime group attached to it . The ChemSpider ID for this compound is 5268623 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorobenzaldoxime include a molecular weight of 137.13 g/mol and a boiling point of 242.29°C . It is also soluble in water .

Scientific Research Applications

Antitumor Activity

2-Fluorobenzaldoxime and its derivatives have been explored for their potential in antitumor applications. Studies have found that fluoro-substituted benzothiazoles, closely related to 2-Fluorobenzaldoxime, show promising antitumor efficiency. These compounds exhibit significant cytotoxic activity in vitro against various cancer cell lines and have shown remarkable antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006). Another study revealed that 2-fluorobenzaldehyde retinoic acid conjugate inhibits cell proliferation in human glioma cells by suppressing the STAT3 activation pathway, indicating its potential for glioma treatment (Hao et al., 2015).

Synthesis and Pharmacology of Derivatives

Fluorine-containing pyridinealdoximes, which are chemically related to 2-Fluorobenzaldoxime, have been synthesized and assessed for their therapeutic potential. These compounds, including pentafluorobenzaldoxime, have been studied for their ability to bind to receptors and inhibit cell proliferation in various contexts (Timperley et al., 2011). Similarly, studies on raloxifene analogs containing modifications to the 2-arylbenzothiophene core, which could include fluorine substitutions, have been conducted to explore their potential as selective estrogen receptor modulators (Grese et al., 1997; Grese et al., 1998).

Synthesis Methods

Research has been conducted on the synthesis methods of fluorobenzaldehyde, an essential intermediate in the preparation of various chemicals including medicines and pesticides. This research provides insight into the industrial application of such synthesis processes (Qin, 2009).

Bioactivation and Toxicity Studies

Fluorotelomer alcohols, which are related to 2-Fluorobenzaldoxime, have been studied for their bioactivation in isolated rat hepatocytes, providing insights into the potential toxicity and mechanism of action of these compounds (Martin et al., 2009)

Safety And Hazards

2-Fluorobenzaldoxime is classified as acutely toxic if swallowed and can cause serious eye irritation . It is also very toxic to aquatic life . Safety measures include avoiding release to the environment and using protective equipment when handling the compound .

properties

IUPAC Name

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOCNRPBFPDLO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Fluorobenzaldehyde oxime

CAS RN

451-79-6
Record name 2-FLUOROBENZALDEHYDE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JWD Grootwassink, JJ Balsevich, AD Kolenovsky - Plant Science, 1990 - Elsevier
Feeding of 2-nitrobenzaldoxime to Brassica species led to the accumulation of the artificial 2-nitrophenylglucosinolate as well as several unknown sulfated side products. Isolation, …
Number of citations: 23 www.sciencedirect.com
SFA Cavalcante, DAS Kitagawa, RB Rodrigues… - Chemico-Biological …, 2019 - Elsevier
Casualties caused by nerve agents, potent acetylcholinesterase inhibitors, have attracted attention from media recently. Poisoning with these chemicals may be fatal if not correctly …
Number of citations: 8 www.sciencedirect.com
PC Vijfhuizen, JK Terlouw - Organic Mass Spectrometry, 1976 - Wiley Online Library
… This is further supported by the observation that the broad component is not present in the noncomposite metastable peak for OH- loss in both 2-chloro- and 2-fluorobenzaldoxime. The …
M Hinzmann, H Yavuzer, M Bittmann, H Gröger - Chem Catalysis, 2023 - cell.com
An efficient and broadly applicable synthetic method for the industrial product class of aromatic nitriles is presented, which—in contrast to technical methods such as ammoxidation and …
Number of citations: 1 www.cell.com
DAS Kitagawa, SFA Cavalcante, RL de Paula… - Biomolecules, 2019 - mdpi.com
Casualties caused by organophosphorus pesticides are a burden for health systems in developing and poor countries. Such compounds are potent acetylcholinesterase irreversible …
Number of citations: 14 www.mdpi.com
I DDOKAH4A - Citeseer
Fifty-seven corpounds were prepared and characterized under this contract of which twenty-eight were delivered to USACRDL. None of the compo" nds delivered were crecially avai …
Number of citations: 2 citeseerx.ist.psu.edu
JM Augl, LM Kndley, HE Podall… - 1964 - apps.dtic.mil
Fifty-seven compounds were prepared and characterized, of which twenty-eight were delivered. None of the compounds delivered were commercially available. In some instances the …
Number of citations: 2 apps.dtic.mil

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